molecular formula C24H24N6O2 B2767959 5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863446-30-4

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2767959
CAS RN: 863446-30-4
M. Wt: 428.496
InChI Key: WJYDEHDJTURQEF-UHFFFAOYSA-N
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Description

5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • A study focused on synthesizing a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, exploring their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the compound's relevance in cancer therapy and inflammation control (Rahmouni et al., 2016).

Antitubercular Activity

  • Novel homopiperazine-pyrimidine-pyrazole hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains, showcasing the compound's potential in addressing tuberculosis (Vavaiya et al., 2022).

Enzymatic Activity Enhancement

  • Research involving the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters demonstrated these compounds' potent effect on increasing the reactivity of cellobiase, an enzyme important for cellulose breakdown (Abd & Awas, 2008).

5-HT2A Receptor Antagonists

  • A study on 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives linked to phenylpiperazine groups aimed at evaluating their effectiveness as 5-HT2A receptor antagonists, which are relevant in treating various psychiatric disorders (Awadallah, 2008).

Anti-inflammatory Properties

  • The synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives were carried out to explore their in vivo and in vitro anti-inflammatory properties, demonstrating the chemical class's potential in developing new anti-inflammatory agents (Bruni et al., 1993).

properties

IUPAC Name

1-(4-methylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-18-7-9-20(10-8-18)30-23-21(15-26-30)24(32)29(17-25-23)16-22(31)28-13-11-27(12-14-28)19-5-3-2-4-6-19/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYDEHDJTURQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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